

# A Comparative Guide to the Synthesis of Functionalized Cyclopropylamines

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## Compound of Interest

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The cyclopropylamine moiety is a highly sought-after structural motif in medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. Its unique conformational constraints and electronic properties often impart favorable pharmacological characteristics. This guide provides an objective comparison of three prominent synthetic routes to functionalized cyclopropylamines: the Electro-induced Hofmann Rearrangement, the Kulinkovich-Szymoniak Reaction, and the Ru(II)-Pheox-catalyzed Asymmetric Cyclopropanation. The performance of each method is evaluated based on experimental data for yield, stereoselectivity, and substrate scope, providing a valuable resource for selecting the optimal synthetic strategy.

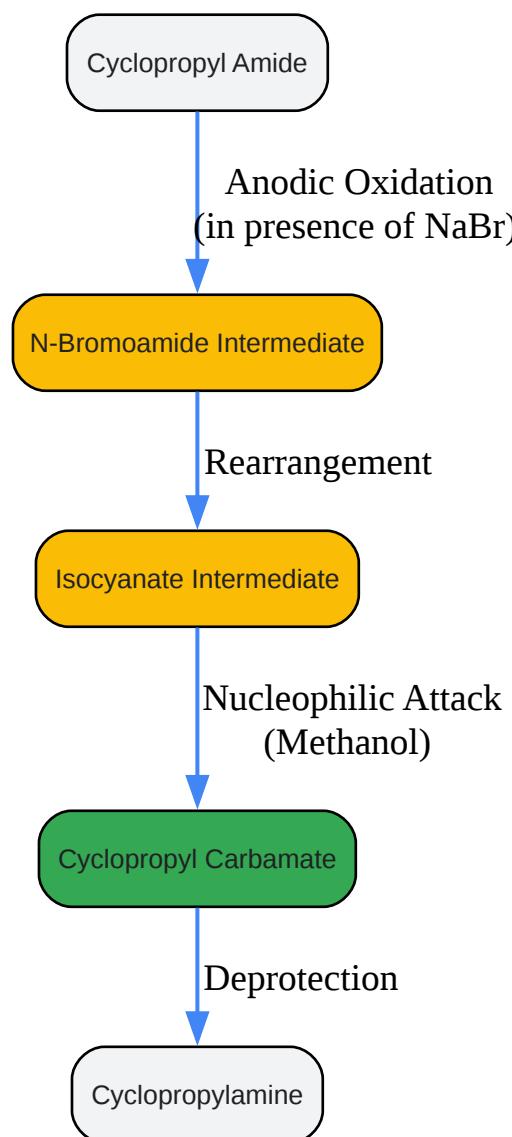
## At a Glance: Comparison of Synthetic Routes

Method	Starting Materials	Key Reagents/ Catalysts	Product Scope	Yield	Diastereo selectivity	Enantioselectivity
Electro-induced Hofmann Rearrangement	Cyclopropyl amides	NaBr, Pt electrodes	1-Aryl and 1-alkyl cyclopropyl amines	23-94% <sup>[1]</sup> [2]	Not applicable	Not applicable
Kulinkovich - Szymoniak Reaction	Nitriles, Grignard reagents	Ti(OiPr) <sub>4</sub> , BF <sub>3</sub> ·OEt <sub>2</sub>	Primary 1- and 1,2-disubstituted cyclopropyl amines	45-75% <sup>[3]</sup> [4]	Moderate (for 1,2-disubstituted) d) <sup>[5]</sup>	Not applicable
Ru(II)-Pheox-catalyzed Cyclopropanation	Vinylcarbamates, Diazoesters	Ru(II)-Pheox complex	trans-2-Substituted cyclopropyl amine derivatives	85-99% <sup>[6]</sup> [7]	High (up to 96:4 trans:cis) [6] <sup>[7]</sup>	Excellent (up to 99% ee) <sup>[6][7][8]</sup>

## Method 1: Electro-induced Hofmann Rearrangement

This method offers a modern and practical approach to the classic Hofmann rearrangement, converting readily available cyclopropyl amides into the corresponding carbamates, which can then be deprotected to yield cyclopropylamines. The use of electrochemistry avoids the need for stoichiometric quantities of hazardous halogenating agents.<sup>[1][2]</sup>

## Logical Relationship Diagram



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Caption: Workflow of the Electro-induced Hofmann Rearrangement.

## Performance Data

A range of 1-substituted cyclopropyl amides can be successfully converted to their corresponding methyl carbamates.[\[2\]](#)

Entry	R	Product	Yield (%)
1	C <sub>6</sub> H <sub>5</sub>	2a	90
2	4-FC <sub>6</sub> H <sub>4</sub>	2b	83
3	4-ClC <sub>6</sub> H <sub>4</sub>	2c	88
4	4-BrC <sub>6</sub> H <sub>4</sub>	2d	85
5	4-IC <sub>6</sub> H <sub>4</sub>	2e	77
6	4-tBuC <sub>6</sub> H <sub>4</sub>	2f	94
7	4-PhC <sub>6</sub> H <sub>4</sub>	2g	81
8	4-CF <sub>3</sub> C <sub>6</sub> H <sub>4</sub>	2h	86
9	4-MeC <sub>6</sub> H <sub>4</sub>	2i	78
10	3-MeC <sub>6</sub> H <sub>4</sub>	2j	55
11	2-MeC <sub>6</sub> H <sub>4</sub>	2k	81
12	Bn	2l	85
13	n-Bu	2m	41
14	i-Pr	2n	23
15	Cy	2o	39

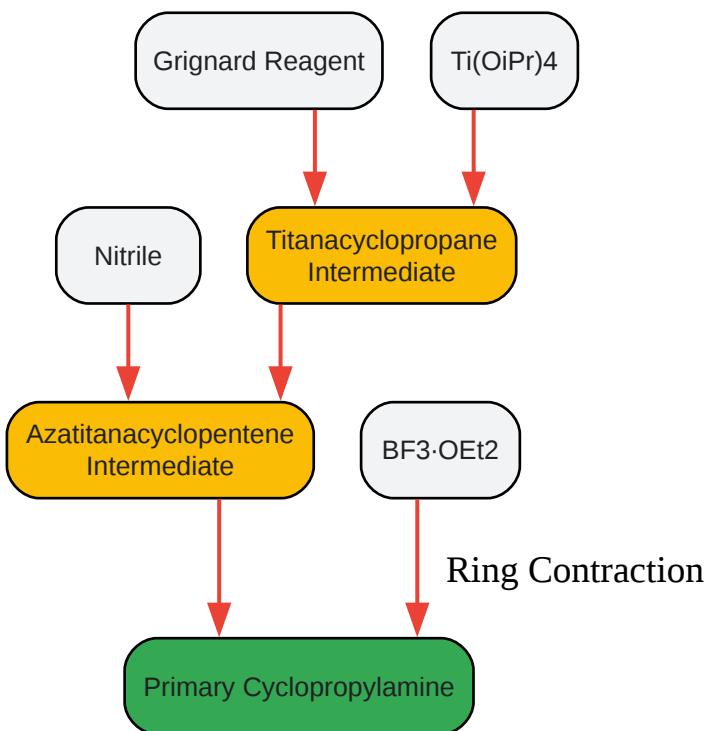
## Experimental Protocol: Synthesis of Methyl (1-phenylcyclopropyl)carbamate (2a)[2]

In an undivided electrochemical cell equipped with a platinum plate anode (2 cm<sup>2</sup>) and a platinum plate cathode (2 cm<sup>2</sup>), 1-phenylcyclopropanecarboxamide (1a, 64.5 mg, 0.4 mmol, 1.0 equiv) and sodium bromide (20.6 mg, 0.2 mmol, 0.5 equiv) are dissolved in a mixture of acetonitrile (3.2 mL) and methanol (0.8 mL). The reaction mixture is stirred at room temperature under air, and a constant current of 100 mA is applied until a charge of 4 F·mol<sup>-1</sup> is consumed. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 90:10) to afford the desired product 2a as a white solid (68.8 mg, 90% yield).

## Method 2: Kulinkovich-Szymoniak Reaction

This reaction provides a direct route to primary cyclopropylamines from nitriles and Grignard reagents.<sup>[3][4]</sup> The key transformation involves the formation of a titanacyclopropane intermediate, which then reacts with the nitrile, followed by a Lewis acid-promoted ring contraction.<sup>[5]</sup>

### Logical Relationship Diagram



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Caption: Key steps of the Kulinkovich-Szymoniak Reaction.

### Performance Data

This method is effective for a variety of aliphatic and aromatic nitriles.<sup>[3][4]</sup>

Entry	R in R-CN	R' in R'-MgBr	Product	Yield (%)
1	PhCH <sub>2</sub>	Et	1-benzylcyclopropylamine	70
2	Ph(CH <sub>2</sub> ) <sub>2</sub>	Et	1-(2-phenylethyl)cyclopropylamine	65
3	n-C <sub>5</sub> H <sub>11</sub>	Et	1-pentylcyclopropylamine	55
4	n-C <sub>9</sub> H <sub>19</sub>	Et	1-nonylcyclopropylamine	60
5	Cy	Et	1-cyclohexylcyclopropylamine	45
6	Ph	Et	1-phenylcyclopropylamine	75
7	PhCH <sub>2</sub>	n-Pr	1-benzyl-2-methylcyclopropylamine	58 (b)
8	PhCH <sub>2</sub>	n-Bu	1-benzyl-2-ethylcyclopropylamine	62 (b)

b Mixture of diastereomers.

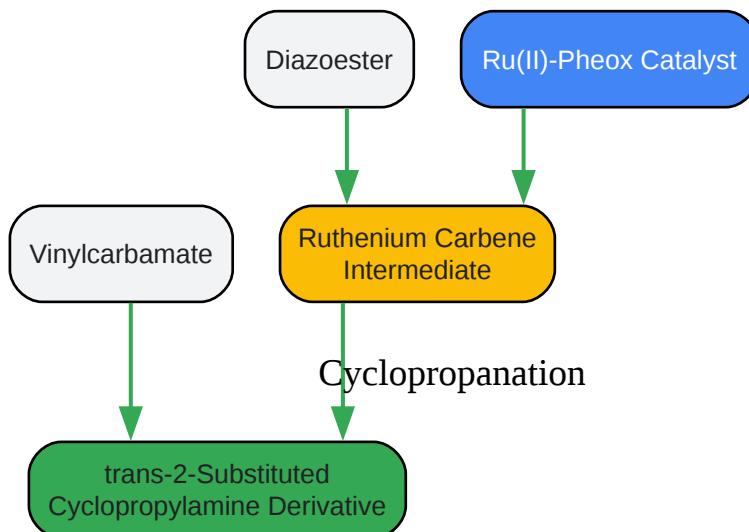
## Experimental Protocol: Synthesis of (1-Benzyl)cyclopropylamine[3][4]

To a solution of benzyl cyanide (117 mg, 1.0 mmol, 1.0 equiv) and  $\text{Ti}(\text{O}i\text{Pr})_4$  (312 mg, 1.1 mmol, 1.1 equiv) in diethyl ether (10 mL) is slowly added a 1 M solution of ethylmagnesium bromide in diethyl ether (2.0 mL, 2.0 mmol, 2.0 equiv) at room temperature. The mixture is stirred for 1 hour. Then,  $\text{BF}_3\cdot\text{OEt}_2$  (284 mg, 2.0 mmol, 2.0 equiv) is added, and the reaction mixture is stirred for an additional 30 minutes at room temperature. The reaction is quenched by the addition of aqueous HCl (1 M). The aqueous layer is washed with diethyl ether, basified with aqueous NaOH, and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by chromatography to afford (1-benzyl)cyclopropylamine (103 mg, 70% yield).

## Method 3: Ru(II)-Pheox-catalyzed Asymmetric Cyclopropanation

This powerful method allows for the highly enantioselective synthesis of trans-2-substituted cyclopropylamine derivatives from vinylcarbamates and diazoesters. The use of a chiral Ru(II)-Pheox catalyst is key to achieving excellent stereocontrol.[6][7][8]

### Logical Relationship Diagram



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Caption: Catalytic cycle of the Ru(II)-Pheox-catalyzed cyclopropanation.

## Performance Data

The reaction exhibits broad substrate scope with respect to both the vinylcarbamate and the diazoester, consistently delivering high yields and stereoselectivities.[6][7]

Entry	R <sup>1</sup> in vinylcarbamate	R <sup>2</sup> in diazoester	Yield (%)	trans:cis	ee (%) (trans)
1	Bn	Et	99	88:12	96
2	Bn	tBu	98	65:35	97
3	Boc	Et	95	92:8	98
4	Cbz	Et	99	91:9	97
5	Ph	Et	92	96:4	99
6	4-MeC <sub>6</sub> H <sub>4</sub>	Et	90	95:5	99
7	4-MeOC <sub>6</sub> H <sub>4</sub>	Et	85	94:6	99
8	4-ClC <sub>6</sub> H <sub>4</sub>	Et	93	93:7	98
9	2-Naphthyl	Et	88	92:8	99
10	2-Furyl	Et	87	89:11	95

## Experimental Protocol: Synthesis of Ethyl trans-2-((benzyloxycarbonyl)amino)cyclopropane-1-carboxylate[6][7]

To a solution of the Ru(II)-Pheox catalyst (5.0 mol %) in dichloromethane (1.0 mL) is added benzyl vinylcarbamate (0.2 mmol, 1.0 equiv). The mixture is stirred at room temperature for 10 minutes. A solution of ethyl diazoacetate (0.3 mmol, 1.5 equiv) in dichloromethane (1.0 mL) is then added dropwise over 1 hour. The reaction mixture is stirred at room temperature until the vinylcarbamate is completely consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexane/ethyl acetate) to afford the product as a colorless oil. The diastereomeric ratio is

determined by  $^1\text{H}$  NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

## Conclusion

The choice of synthetic route for accessing functionalized cyclopropylamines depends heavily on the desired substitution pattern, stereochemical requirements, and the availability of starting materials.

- The Electro-induced Hofmann Rearrangement is a valuable method for preparing 1-substituted cyclopropylamines from the corresponding amides, offering good to excellent yields and avoiding harsh reagents.
- The Kulinkovich-Szymoniak Reaction provides a direct entry to primary cyclopropylamines, including those with substitution at both the 1- and 2-positions, from readily available nitriles.
- For applications requiring high stereocontrol, the Ru(II)-Pheox-catalyzed Asymmetric Cyclopropanation stands out as a superior method for generating enantioenriched trans-2-substituted cyclopropylamine derivatives with exceptional yields and selectivities.

This comparative guide is intended to aid researchers in making informed decisions for the efficient and effective synthesis of this important class of compounds.

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